molecular formula C12H16O3 B182958 2-(2-Isopropyl-5-methylphenoxy)acetic acid CAS No. 5333-40-4

2-(2-Isopropyl-5-methylphenoxy)acetic acid

Cat. No. B182958
CAS RN: 5333-40-4
M. Wt: 208.25 g/mol
InChI Key: MURZAHIYMVFXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropyl-5-methylphenoxy)acetic acid is a chemical compound that has been explored for its potential biological activities. It serves as a core structure for synthesizing a variety of acetyl amino acids and dipeptides, which have shown promising antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of derivatives of 2-(2-Isopropyl-5-methylphenoxy)acetic acid involves the coupling of the acid with amino acid methyl esters or dipeptides. This process uses dicyclohexylcarbodiimide (DCC) as a coupling agent and triethylamine (TEA) as a base. The reaction is part of a broader effort to create compounds with potential therapeutic applications, particularly as antibacterial and antifungal agents .

Molecular Structure Analysis

The molecular structures of the synthesized compounds based on 2-(2-Isopropyl-5-methylphenoxy)acetic acid were confirmed using a variety of analytical techniques. These include elemental analyses, Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS). These methods ensure the accuracy of the synthesized molecular structures and the purity of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the acetyl amino acids and dipeptides are characterized by the formation of amide bonds between the phenoxy acetic acid and the amino components. The efficacy of these reactions is evidenced by the successful creation of compounds with significant biological activity, suggesting that the chemical reactions are efficient and produce the desired modifications to the parent molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Isopropyl-5-methylphenoxy)acetic acid derivatives are not detailed in the provided data, the general properties such as solubility, melting point, and stability can be inferred from the standard characteristics of similar acetyl amino acids and peptides. The biological evaluation of these compounds indicates that they possess properties that enable them to interact effectively with bacterial and fungal targets, leading to their potent antibacterial and antifungal activities .

Biological Evaluation and Case Studies

The biological evaluation of the synthesized compounds revealed that certain derivatives exhibit potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, other derivatives were found to be potent antifungal agents against Candida albicans. These findings suggest that the 2-(2-Isopropyl-5-methylphenoxy)acetic acid derivatives have potential as therapeutic agents in treating infections caused by these pathogens .

Scientific Research Applications

Application in Pharmaceutical Research

  • Specific Scientific Field: Pharmaceutical Research
  • Summary of the Application: This compound has been used in the synthesis of a series of new 2-(2’-isopropyl-5’-methylphenoxy)acetyl amino acids and peptides . These synthesized compounds have potential applications in the development of new pharmaceuticals, particularly as antibacterial and antifungal agents .
  • Methods of Application or Experimental Procedures: The 2-(2’-isopropyl-5’-methylphenoxy)acetic acid was coupled with amino acid methyl esters/dipeptides using DCC as a coupling agent and TEA as a base . The structures of the newly synthesized compounds were elucidated by elemental analyses as well as FTIR, 1 H NMR, 13 C NMR and MS spectral data .
  • Results or Outcomes: The newly synthesized compounds were evaluated for antibacterial and antifungal activities. Some compounds were found to exhibit potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, while others were found to be potent antifungal agents against pathogenic Candida albicans .

Application in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: This compound has been used in the synthesis of various other compounds, including “(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID METHYL ESTER” and "(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID HYDRAZIDE" . These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science .
  • Results or Outcomes: The outcomes of these syntheses are new compounds with potential applications in various fields .

Application in Plant Growth Regulation

  • Specific Scientific Field: Plant Biology
  • Summary of the Application: “2-Methylphenoxy)acetic acid”, a compound similar to “2-(2-Isopropyl-5-methylphenoxy)acetic acid”, has been used to regulate plant growth .
  • Methods of Application or Experimental Procedures: The compound is typically applied to plants in a diluted form. The specific methods of application and the concentration used can vary depending on the specific type of plant and the desired outcome .
  • Results or Outcomes: The application of this compound can influence the growth and development of plants .

Application in Synthesis of Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: This compound has been used in the synthesis of various derivatives, including “(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID METHYL ESTER” and "(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID HYDRAZIDE" . These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science .
  • Results or Outcomes: The outcomes of these syntheses are new compounds with potential applications in various fields .

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: Phenoxy acetic acid, a group to which “2-(2-Isopropyl-5-methylphenoxy)acetic acid” belongs, has been used in the synthesis of a variety of derivatives with potential therapeutic applications . These include chalcone, indole, and quinoline derivatives .
  • Results or Outcomes: The outcomes of these syntheses are new compounds with potential applications in medicinal chemistry .

properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURZAHIYMVFXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277456
Record name 2-(2-isopropyl-5-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropyl-5-methylphenoxy)acetic acid

CAS RN

5333-40-4
Record name 5333-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-isopropyl-5-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Isopropyl-5-methylphenoxy)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Reactant of Route 6
2-(2-Isopropyl-5-methylphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.